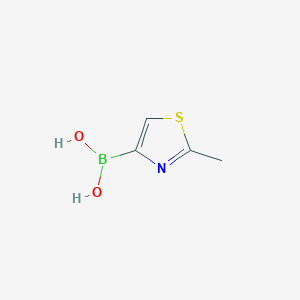

2-Methylthiazole-4-boronic acid

Vue d'ensemble

Description

2-Methylthiazole-4-boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methyl group at the 2-position and a boronic acid group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylthiazole-4-boronic acid typically involves the reaction of 2-methylthiazole with a boron-containing reagent. One common method is the hydroboration of 2-methylthiazole using borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by an acidic work-up to yield the boronic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of organolithium or Grignard reagents to introduce the boronic acid functionality. These methods allow for the production of larger quantities of the compound with high purity .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biheteroaryl systems.

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd⁰, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric effects from the thiazole’s methyl group influence coupling efficiency .

Esterification and Boronate Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, enhancing solubility and stability.

Application : Boronate esters are intermediates in iterative cross-coupling strategies .

Oxidation and Functionalization

The boronic acid group undergoes oxidation to hydroxyl or carbonyl derivatives under controlled conditions.

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole ring allows substitution at the 5-position when activated.

Comparative Reactivity with Analogues

Stability and Handling

Applications De Recherche Scientifique

Pharmaceutical Development

2-Methylthiazole-4-boronic acid serves as a precursor in the synthesis of diverse heterocyclic compounds, which are crucial in drug discovery due to their wide range of biological activities. These compounds often exhibit properties that can be harnessed for therapeutic purposes, including:

- Antimicrobial Activity : Research has demonstrated the potential of thiazole derivatives in combating bacterial infections. For instance, thiazole-integrated compounds have shown effectiveness against multi-drug resistant bacteria .

- Anticonvulsant Properties : Some derivatives have been synthesized and evaluated for their anticonvulsant activity, showing promising results in preclinical models .

Organic Synthesis

The compound is particularly notable for its role in Suzuki coupling reactions, which are fundamental in forming carbon-carbon bonds in organic synthesis. This reaction enables the construction of complex molecular architectures, making it invaluable for:

- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize various bioactive heterocycles that are explored for pharmacological activities.

- Development of New Materials : Its unique chemical properties allow for the creation of new materials with tailored functionalities, which can be applied in various fields including electronics and catalysis.

Interaction Studies

Investigations into the binding properties of this compound with biological targets are crucial for understanding its therapeutic potential. Studies have focused on:

- Target Identification : Understanding how this compound interacts with specific proteins or enzymes can help identify new drug targets.

- Mechanism of Action : Elucidating the mechanisms through which these compounds exert their biological effects is essential for optimizing their use in therapy.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds can provide insights into its specific applications:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methylthiazol-2-boronic acid | Boronic acid at position 2 | Different reactivity due to substitution pattern |

| 2-Methylthiazole-5-boronic acid | Boronic acid at position 5 | Potentially distinct biological activity |

| 2-Methylthiazole-4-carboxylic acid | Carboxylic acid instead of boronic acid | Varying reactivity and applications |

This table illustrates how variations in substitution patterns influence the reactivity and biological activities of these compounds, emphasizing the importance of this compound in research and application.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent antimicrobial activity against Staphylococcus aureus, showcasing their potential as therapeutic agents against infections .

- Anticonvulsant Activity : Research involving thiazole-integrated compounds indicated significant anticonvulsant effects, with some analogues outperforming established medications like ethosuximide in preclinical tests .

- Synthetic Versatility : The compound's role in facilitating Suzuki coupling reactions has been highlighted as a critical factor in developing complex organic molecules, making it a valuable tool in synthetic organic chemistry.

Mécanisme D'action

The mechanism by which 2-Methylthiazole-4-boronic acid exerts its effects is primarily through its ability to form boronate esters with diols and other nucleophiles. This interaction can inhibit enzymes that require diols for their activity or modify the function of biomolecules by forming stable complexes . The compound can also participate in catalytic cycles, such as those involving palladium in Suzuki-Miyaura coupling, where it undergoes transmetalation to form new carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

2-Thiazoleboronic acid: Lacks the methyl group but has similar reactivity.

4-Methylthiazole-2-boronic acid: Isomeric compound with the boronic acid group at a different position.

Uniqueness: 2-Methylthiazole-4-boronic acid is unique due to the presence of both the thiazole ring and the boronic acid group, which allows it to participate in a wide range of chemical reactions and form stable complexes with biomolecules. Its methyl group at the 2-position also influences its reactivity and selectivity in various reactions .

Activité Biologique

2-Methylthiazole-4-boronic acid is a compound of significant interest in biochemical research due to its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is characterized by a thiazole ring with a boronic acid functional group. Its chemical structure allows it to form reversible covalent complexes with various biological molecules, making it valuable for studying enzyme interactions and activity modulation.

Enzyme Inhibition

One of the primary mechanisms by which this compound exerts its biological effects is through the inhibition of specific enzymes. It has been shown to inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby modulating enzyme activity. This interaction can have therapeutic implications, particularly in cancer treatment where serine proteases play a role in tumor progression.

Cell Signaling Modulation

This compound also influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. By altering gene expression through interactions with transcription factors, this compound can significantly impact cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential as an antibacterial agent.

Cytotoxicity

The compound has demonstrated cytotoxic effects against cancer cell lines. In studies involving prostate cancer and melanoma cells, it has been observed to inhibit cell growth effectively, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Cytotoxicity in Cancer Models

A study evaluated the antiproliferative effects of thiazole derivatives, including this compound, against prostate cancer cells. The results indicated that these compounds could inhibit cell growth at low micromolar concentrations, demonstrating promise for further development as anticancer drugs . -

Inhibition of Enzymatic Activity

In vitro experiments have shown that this compound can inhibit serine acetyltransferase, an enzyme involved in amino acid metabolism. This inhibition suggests potential applications in metabolic disorders and cancer therapy .

Dosage Effects and Stability

The biological effects of this compound vary with dosage. At lower concentrations, it modulates enzyme activity without significant toxicity; however, higher doses may lead to adverse effects. Stability studies indicate that while the compound is relatively stable under standard laboratory conditions, it can degrade when exposed to moisture and air over time .

Transport and Distribution

The transport mechanisms for this compound involve specific transport proteins that facilitate its uptake into cells. Its distribution within tissues is influenced by binding proteins that may enhance or limit its bioavailability and efficacy.

Propriétés

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-6-4(2-9-3)5(7)8/h2,7-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEANWTXHVDYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291873 | |

| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246761-85-2 | |

| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246761-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Methyl-4-thiazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.